

Unraveling SK-J002-1n: A Catalyst for Synthesis, Not a Biological Probe

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SK-J002-1n

Cat. No.: B15551895

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Extensive analysis of available scientific and commercial data reveals that **SK-J002-1n** is not a biologically active agent, such as a kinase inhibitor or a modulator of signaling pathways, but rather a highly specialized chemical catalyst. This finding indicates a fundamental discrepancy with the premise of conducting a biological specificity and selectivity analysis for this compound.

SK-J002-1n, identified by the CAS Number 2049086-34-0, is a nickel(II) complex featuring a JOSIPHOS-type ligand. Its primary application lies in the field of organic synthesis, where it serves as an efficient catalyst for cross-coupling reactions. These reactions are crucial for constructing complex molecular architectures, a common practice in the pharmaceutical industry for synthesizing chiral compounds.

The compound's designation as "Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)" further solidifies its role as an organometallic catalyst. Chemical suppliers, including MedchemExpress and InvivoChem, consistently market **SK-J002-1n** as a biochemical assay reagent for research use in synthesis, not for direct biological or pharmacological studies.

Given the nature of **SK-J002-1n** as a synthetic tool, a direct comparison with biologically active alternatives in terms of specificity and selectivity against cellular targets is not applicable. The concepts of IC50 values against specific enzymes, off-target effects in biological systems, and modulation of signaling pathways are not relevant to its function.

Therefore, the requested comparison guides, data tables on biological activity, and diagrams of signaling pathways cannot be generated for **SK-J002-1n** in the context of a biological probe. The compound's "specificity" and "selectivity" are defined by its chemical

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com